molecular formula C21H25ClN2OS B12742906 1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- CAS No. 96171-28-7

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)-

Cat. No.: B12742906
CAS No.: 96171-28-7
M. Wt: 389.0 g/mol
InChI Key: CKWXHTIZDIJIFS-UHFFFAOYSA-N
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Description

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- is a complex organic compound that features a piperidine ring, an acetanilide moiety, and a p-chlorophenyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Acetanilide Moiety: This step involves the acylation of the piperidine ring with acetic anhydride and aniline.

    Attachment of the p-Chlorophenyl Thioether Group: This can be done by reacting the intermediate with p-chlorothiophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The p-chlorophenyl thioether group can enhance its binding affinity to certain molecular targets, while the piperidine ring can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.

    Acetanilide Derivatives: Compounds like paracetamol and acetanilide-based drugs.

    Thioether Compounds: Compounds like thioanisole and other sulfur-containing organic molecules.

Uniqueness

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the p-chlorophenyl thioether group distinguishes it from other piperidine and acetanilide derivatives, potentially offering unique interactions with molecular targets and distinct pharmacological profiles.

Properties

CAS No.

96171-28-7

Molecular Formula

C21H25ClN2OS

Molecular Weight

389.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-N-phenyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H25ClN2OS/c22-18-9-11-20(12-10-18)26-16-15-24(19-7-3-1-4-8-19)21(25)17-23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-17H2

InChI Key

CKWXHTIZDIJIFS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N(CCSC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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